3-(5-Chlorothiophen-2-yl)-3-oxopropanal
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Overview
Description
3-(5-Chlorothiophen-2-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and an oxopropanal group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal typically involves the functionalization of thiophene derivatives. One common method is the chlorination of thiophene followed by formylation to introduce the oxopropanal group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used in cross-coupling reactions to introduce various substituents onto the thiophene ring .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-3-oxopropanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an oxopropanal group.
3-(5-Chlorothiophen-2-yl)-3-oxopropanoic acid: Contains a carboxylic acid group instead of an oxopropanal group.
Uniqueness
The presence of both the chlorine atom and the oxopropanal group allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C7H5ClO2S |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
InChI Key |
AYRQKKDNWZXSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC=O |
Origin of Product |
United States |
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